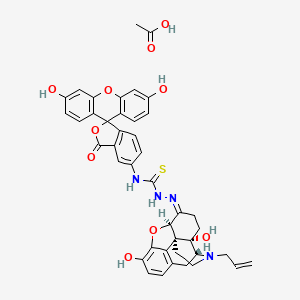

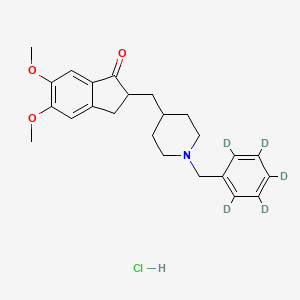

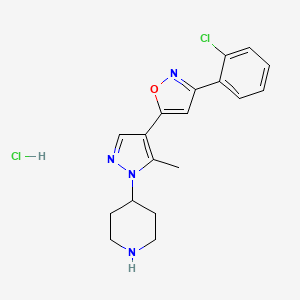

Q-VD(OMe)-OPh

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Q-VD(OMe)-Oph is an inhibitor of caspase.

科学的研究の応用

Neuroprotection in Neonatal Stroke

Q-VD(OMe)-OPh, a dipeptidyl broad-spectrum caspase inhibitor, has been shown to provide neuroprotection in neonatal stroke models. It was observed to reduce cell death significantly in rats, resulting in substantial neuroprotection and attenuating neurological dysfunction. This inhibitor also demonstrated effectiveness in preventing the cleavage of caspase 3 and the up-regulation and cleavage of caspase 1 in vivo, indicating its potential as a therapeutic in neonatal brain injury treatment due to its specificity, effectiveness, and reduced toxicity (Renolleau et al., 2007).

Inhibition of Apoptosis in Various Models

This compound is recognized for its broad-spectrum inhibition of apoptosis. It's significantly more effective in preventing apoptosis than other inhibitors and is not toxic to cells even at extremely high concentrations. Its efficacy extends to preventing apoptosis mediated by major apoptotic pathways, making it a promising agent for use in vivo (Caserta et al., 2003).

Protection Against Bacterial Infection in Stroke

In addition to reducing ischemic brain damage, this compound has been noted to decrease susceptibility to post-stroke bacteremia and improve survival rates. This suggests that the compound may offer a dual protective effect, mitigating both neuronal damage and the vulnerability to infections following a stroke, thereby presenting a promising therapeutic avenue (Braun et al., 2007).

Therapeutic Efficacy Against Bacterial Skin Infections

This compound has shown therapeutic efficacy against preclinical methicillin-resistant Staphylococcus aureus skin infections. It alters the immune response, reducing apoptosis in certain immune cells and increasing necroptosis in others, thereby enhancing infection clearance. This suggests its potential as a nonantibiotic immunotherapy for treating bacterial infections (Alphonse et al., 2021).

Enhancing Recovery in Spinal Cord Injury

This compound has been used in experimental models of spinal cord injury, where its administration was found to improve histological and clinical results. It indicates the compound's potential in reducing the progression of necrosis and apoptosis, the two primary pathways contributing to the damage in spinal cord injuries (Aydoseli et al., 2016).

特性

分子式 |

C26H25F2N3O6 |

|---|---|

分子量 |

527 |

IUPAC名 |

methyl (3S)-5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoate |

InChI |

InChI=1S/C27H27F2N3O6/c1-15(2)24(32-26(35)20-12-11-16-7-4-5-10-19(16)30-20)27(36)31-21(13-23(34)37-3)22(33)14-38-25-17(28)8-6-9-18(25)29/h4-12,15,21,24H,13-14H2,1-3H3,(H,31,36)(H,32,35)/t21-,24-/m0/s1 |

SMILES |

CC(C)C(C(=O)NC(CC(=O)OC)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 |

同義語 |

(S)-methyl 5-(2,6-difluorophenoxy)-3-((S)-3-methyl-2-(quinoline-2-carboxamido)butanamido)-4-oxopentanoate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

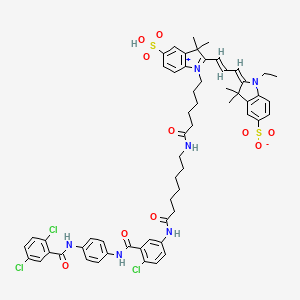

![trisodium;[(2R,3S,4S,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-(phosphonatomethyl)phosphinate](/img/structure/B1150278.png)

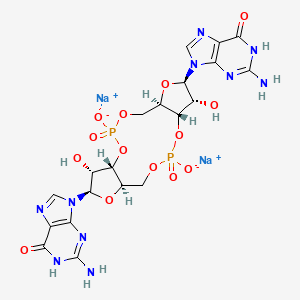

![(1R,3S)-1-[3-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1150301.png)